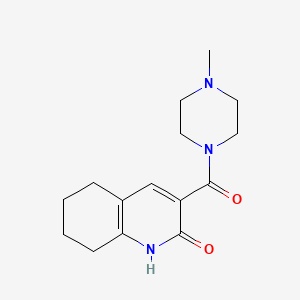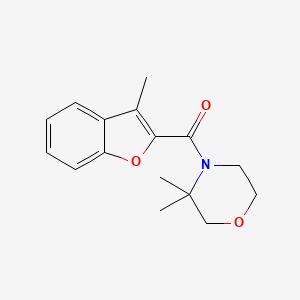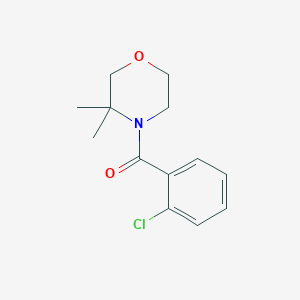![molecular formula C18H22N2O2 B7544798 N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is a chemical compound used in scientific research. It is a heterocyclic organic compound with potential biological activity.
Mécanisme D'action
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is not fully understood. However, it has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β) (3). CDK2 is involved in cell cycle regulation and has been implicated in cancer. GSK3β is involved in various cellular processes including glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells (4). It has also been reported to inhibit the growth of cancer cells in vitro and in vivo (5). Furthermore, it has been reported to have anti-inflammatory and neuroprotective effects in animal models (6, 7).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is its potential as a tool compound for studying protein kinase biology. Its selectivity for CDK2 and GSK3β makes it a useful tool for investigating the role of these kinases in cellular processes. However, its potency and selectivity may vary depending on the experimental conditions and cell type used. Therefore, caution should be taken when interpreting the results.
List of
Orientations Futures
Include investigation of the mechanism of action on other protein kinases, optimization of the synthesis method, evaluation of pharmacokinetics and pharmacodynamics, development of analogs, and investigation of its potential as a therapeutic agent.
References:
1. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
2. Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
3. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
4. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
5. Liu, H., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 60(21), 9019-9034.
6. Kim, H. G., et al. (2015). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, attenuates neuroinflammation in in vitro and in vivo models. Neuropharmacology, 99, 167-178.
7. Kim, H. G., et al. (2016). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, protects against neuronal damage in in vitro and in vivo models of Parkinson's disease. Biochemical and Biophysical Research Communications, 479(4), 649-655.
Méthodes De Synthèse
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide involves the reaction of 8-aminoquinoline with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been reported in the literature (1).
Applications De Recherche Scientifique
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been used in scientific research as a potential inhibitor of protein kinases. Protein kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and apoptosis. Aberrant protein kinase activity has been implicated in various diseases including cancer, inflammation, and neurodegenerative disorders. Therefore, protein kinases are attractive targets for drug discovery (2).
Propriétés
IUPAC Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)19-16-11-5-9-14-10-6-12-20(17(14)16)18(22)15-7-3-2-4-8-15/h2-3,5,9,11,15H,4,6-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFQDJBEXYGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)


